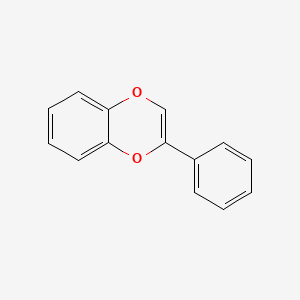

1,4-Benzodioxin, 2-phenyl-

Description

Historical Context and Evolution of 1,4-Benzodioxin (B1211060) Chemistry

The exploration of benzodioxin chemistry dates back to the early 20th century, with initial studies focusing on the synthesis and characterization of the basic benzodioxane skeleton. The saturated counterpart, 1,4-benzodioxane (B1196944), was more readily accessible and became a frequent subject of early chemical literature. These foundational studies laid the groundwork for understanding the fundamental reactivity and properties of this class of compounds.

Over the decades, synthetic methodologies have evolved significantly. Early preparations often involved the condensation of catechols with dihaloalkanes. However, the quest for more efficient and selective synthetic routes has led to the development of a variety of methods, including palladium-catalyzed reactions and other modern synthetic techniques. This evolution has enabled chemists to introduce a wide range of substituents onto the benzodioxin core, leading to a vast library of derivatives with diverse chemical and physical properties. The synthesis of the unsaturated 1,4-benzodioxin ring system, and specifically the introduction of an aryl substituent at the 2-position, represented a significant advancement, opening new avenues for research and application.

Significance of the 1,4-Benzodioxin Moiety in Contemporary Chemical Research

The 1,4-benzodioxin moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a broad spectrum of biological activities. nih.govresearchgate.netdntb.gov.ua Its rigid, planar structure and the presence of two oxygen atoms provide a unique platform for molecular recognition and interaction with biological targets. Derivatives of 1,4-benzodioxane, the saturated analog, have been extensively investigated for their therapeutic potential, with applications ranging from α-adrenergic receptor antagonists to anticancer and antibacterial agents. nih.govunimi.itscirp.org

The introduction of a phenyl group at the 2-position, as seen in 1,4-Benzodioxin, 2-phenyl-, significantly influences the molecule's electronic and steric properties. This can lead to enhanced or novel biological activities. The phenyl substituent can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for binding to biological macromolecules. Consequently, 2-aryl-1,4-benzodioxin derivatives are of considerable interest in drug discovery and development.

Core Structural Characteristics of 1,4-Benzodioxin, 2-phenyl- within Heterocyclic Systems

Physicochemical and Spectroscopic Data of 1,4-Benzodioxin, 2-phenyl-

Detailed experimental data for 1,4-Benzodioxin, 2-phenyl- is limited in publicly accessible literature. However, based on its structure and data from related compounds, the following properties can be anticipated and are presented for reference.

Table 1: Physicochemical Properties of 1,4-Benzodioxin, 2-phenyl-

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀O₂ |

| Molecular Weight | 210.23 g/mol |

| CAS Number | 5770-58-1 |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Table 2: Spectroscopic Data of 1,4-Benzodioxin, 2-phenyl-

| Spectrum Type | Key Features |

|---|---|

| ¹H NMR | Aromatic protons of the benzodioxin and phenyl rings would appear in the downfield region (typically δ 6.5-8.0 ppm). The vinyl proton on the dioxin ring would likely be a singlet in a specific region of the aromatic spectrum. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm range. The carbon bearing the phenyl group and the other vinyl carbon would have distinct chemical shifts. |

| IR Spectroscopy | Characteristic peaks for C=C stretching of the aromatic and dioxin rings (around 1600-1450 cm⁻¹), and C-O-C stretching (around 1250-1050 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 210. Fragmentation would likely involve the loss of CO, CHO, and cleavage of the phenyl group. |

Structure

3D Structure

Properties

CAS No. |

5770-58-1 |

|---|---|

Molecular Formula |

C14H10O2 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

3-phenyl-1,4-benzodioxine |

InChI |

InChI=1S/C14H10O2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-10H |

InChI Key |

PZCIQQNWTOBWLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=CC=CC=C3O2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,4 Benzodioxin, 2 Phenyl and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for the synthesis of the 1,4-benzodioxin (B1211060) ring system have long been established, providing reliable, albeit sometimes harsh, pathways to these heterocyclic compounds. These methods often involve condensation, cyclization, and substitution reactions.

Condensation and Cyclization Reaction Pathways

The condensation of catechols with various reagents is a cornerstone of 1,4-benzodioxin synthesis. A prevalent method involves the reaction of a catechol with an appropriately substituted two-carbon electrophile, followed by cyclization. For instance, the reaction of catechol with α-halo Michael acceptors in aprotic solvents in the presence of potassium carbonate can yield 2-substituted-1,4-benzodioxanes. tsijournals.com The reaction is believed to proceed through a cis Michael addition of the catechol monoanion, followed by an intramolecular nucleophilic displacement of the halide. tsijournals.com

Another established condensation approach is the Ullmann condensation. This copper-promoted reaction can be used to form aryl ethers from aryl halides and phenols. wikipedia.orgorganic-chemistry.org While traditionally requiring high temperatures and stoichiometric copper, modern adaptations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com The synthesis of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol (B47542) is a classic example of this transformation. wikipedia.org

Knoevenagel condensation reactions have also been employed in the synthesis of related heterocyclic structures, which can serve as precursors or analogues. For example, Knoevenagel condensation of specific aldehydes can lead to the formation of complex heterocyclic systems. nih.govnih.gov

Phenolate Substitution Approaches

The Williamson ether synthesis is a fundamental and versatile method for forming ethers, which can be adapted for the intramolecular cyclization to form the 1,4-benzodioxin ring. masterorganicchemistry.comfrancis-press.comkhanacademy.orglibretexts.orgyoutube.com This SN2 reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com In the context of 2-phenyl-1,4-benzodioxin synthesis, a catechol monoanion can react with a suitable 2-phenyl-substituted electrophile containing a leaving group to form an intermediate that subsequently cyclizes. For the Williamson ether synthesis to be effective, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com

The reaction is typically carried out by first deprotonating a phenol with a strong base like sodium hydride to form the more nucleophilic phenoxide. youtube.com

| Reactants | Reagents | Product | Notes |

| Catechol, 2-phenyl-α-halo ketone | Base (e.g., K2CO3) | 2-phenyl-1,4-benzodioxin derivative | Intramolecular Williamson ether synthesis following initial condensation. |

| o-Halophenol, 2-phenylethane-1,2-diol | Copper catalyst | 2-phenyl-1,4-benzodioxin | Ullmann-type coupling. |

Condensation Reactions Involving Epoxide Precursors

The use of epoxide precursors provides a stereospecific route to 2-substituted-1,4-benzodioxanes. The reaction of a catechol with a 2-phenyl-substituted epoxide, such as styrene (B11656) oxide, can lead to the formation of the desired benzodioxane ring. This reaction typically proceeds via the nucleophilic attack of the catecholate on the less sterically hindered carbon of the epoxide ring, followed by intramolecular cyclization.

A notable example is the asymmetric synthesis of (2R, 1'S)- and (2S, 1'R)-2-oxiranyl-1,4-benzodioxan, where the key step is a Sharpless asymmetric epoxidation of an allylic alcohol precursor. clockss.org The resulting epoxy alcohols are then converted to tosylates, debenzylated to the corresponding phenols, and finally cyclized under basic conditions to yield the enantiomerically enriched epoxides. clockss.org This method offers excellent control over the stereochemistry at the C2 position.

Modern Catalytic Strategies

To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, modern catalytic strategies have been developed. These often involve transition metals and offer higher efficiency, selectivity, and functional group tolerance. nih.govmdpi.comfrontiersin.orgliv.ac.uk

Transition Metal-Assisted Syntheses

Palladium-catalyzed reactions have become a powerful tool for the synthesis of 1,4-benzodioxin derivatives. nih.govbenthamscience.comnih.govmdpi.com One such method involves the palladium-catalyzed condensation of benzene-1,2-diol with various propargylic carbonates to afford 2,3-dihydro-2-ylidene-1,4-benzodioxins with high regio- and stereoselectivity. nih.gov The proposed mechanism involves the formation of a (σ-allenyl)palladium complex, which then undergoes intermolecular attack by the phenoxide ion. nih.gov

Palladium-catalyzed intramolecular O-arylative coupling reactions and asymmetric intramolecular alkene aryloxyarylation reactions have also been developed as highly enantioselective processes for synthesizing chiral 1,4-benzodioxanes. nih.govresearchgate.net

| Catalyst System | Reactants | Product | Key Features |

| Palladium(II) acetate/phosphine ligand | o-Iodophenol, 2-phenyl-2-vinyloxirane | Chiral 2-phenyl-1,4-benzodioxane | Asymmetric intramolecular alkene aryloxyarylation. researchgate.net |

| PdCl2(PPh3)2/CuI | Monoprop-2-ynylated catechol, aryl iodide | 1-Alkylidene- or 1-arylidene-2,3-dihydro-1,4-benzodioxins | Heteroannulation reaction. benthamscience.com |

| Palladium catalyst | Benzene-1,2-diol, propargylic carbonates | 2,3-Dihydro-2-ylidene-1,4-benzodioxins | Regio- and stereoselective. nih.gov |

Asymmetric Hydrogenation with Chiral Catalysts

The direct asymmetric hydrogenation of pre-synthesized 2-substituted-1,4-benzodioxines is a highly attractive and atom-economical approach to chiral 1,4-benzodioxanes. nih.gov This method has seen significant advancements with the development of iridium and rhodium-based chiral catalysts. researchgate.netnih.govnih.govdocumentsdelivered.com

Iridium-catalyzed asymmetric hydrogenation has been successfully applied to 2-aryl-1,4-benzodioxines. daneshyari.com The use of chiral phosphine-oxazoline ligands in combination with an iridium complex has proven effective, affording the hydrogenated products in excellent yields and with good enantioselectivities. researchgate.netdaneshyari.com For instance, an Ir-complex with a chiral axially-unfixed biphenyl (B1667301) phosphine-oxazoline ligand has been reported for the asymmetric hydrogenation of 2-phenyl-1,4-benzodioxine. daneshyari.com

Rhodium-catalyzed asymmetric hydrogenation has also emerged as a powerful technique, particularly for the synthesis of chiral 2-substituted 2,3-dihydrobenzo clockss.orgresearchgate.netdioxane derivatives. researchgate.net The use of specific chiral diphosphine ligands with rhodium catalysts has enabled the hydrogenation of various benzo[b] clockss.orgresearchgate.netdioxine derivatives with high yields and excellent enantioselectivities. researchgate.net

| Catalyst System | Substrate | Product | Enantioselectivity (ee) | Yield |

| [Ir(cod)Cl]2/BIDIME-dimer | 2-Alkyl/Aryl-1,4-benzodioxines | Chiral 1,4-benzodioxanes | Up to 99:1 er | - |

| Ir-complex of chiral biphenyl phosphine-oxazoline ligand | 2-Phenyl-1,4-benzodioxine | Chiral 2-phenyl-1,4-benzodioxane | Good | Excellent |

| Rh/ZhaoPhos | Benzo[b] clockss.orgresearchgate.netdioxine derivatives | Chiral 2-substituted 2,3-dihydrobenzo clockss.orgresearchgate.netdioxane derivatives | >99% ee | Up to 99% |

Ring-Closing Metathesis (RCM) in Precursor Preparation

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of various unsaturated ring systems, including the precursors to 2-phenyl-1,4-benzodioxin and its analogues. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by metal complexes, typically ruthenium-based catalysts like the Grubbs catalysts, facilitates the intramolecular cyclization of a diene to form a cycloalkene and a volatile byproduct, ethylene (B1197577). wikipedia.org The thermodynamic driving force for the reaction is often the entropically favored release of ethylene gas. organic-chemistry.org

The application of RCM in this context involves the synthesis of an acyclic precursor containing two terminal alkene functionalities, which are then subjected to a metathesis catalyst to form the desired heterocyclic ring. For instance, a diene precursor for a benzofuran (B130515) derivative can be prepared through O-allylation and Claisen rearrangement, followed by RCM to construct the fused ring system. researchgate.net This methodology has been successfully applied to the synthesis of various oxygen and nitrogen heterocycles, which are prevalent in natural products and pharmaceuticals. wikipedia.org The choice of catalyst is crucial and can influence the efficiency and selectivity of the ring-closure. Modern Grubbs-type catalysts are known for their tolerance to a wide range of functional groups, making RCM a robust strategy for complex molecule synthesis. organic-chemistry.org

The versatility of RCM extends to the synthesis of various ring sizes, from common 5- to 7-membered rings to larger macrocycles. wikipedia.org This adaptability makes it a valuable method for creating a diverse library of 1,4-benzodioxin derivatives for biological screening and drug discovery.

Regioselective and Stereoselective Synthesis

The biological activity of 2-phenyl-1,4-benzodioxin derivatives is often highly dependent on the precise three-dimensional arrangement of their atoms. Therefore, the development of synthetic methods that control both regioselectivity (the position of substituents) and stereoselectivity (the spatial orientation of atoms) is of paramount importance.

Regioselectivity is a critical consideration in the synthesis of 2-phenyl-1,4-benzodioxin derivatives, particularly in key bond-forming reactions like oxidative dimerization and cycloaddition. In the oxidative coupling of precursors such as caffeic acid ethyl ester and coniferyl alcohol, high regioselectivity has been achieved to furnish both 2-aryl and 3-aryl-1,4-benzodioxane derivatives. capes.gov.br The choice of oxidizing agent, such as silver salts or potassium hexacyanoferrate(III), plays a crucial role in directing the outcome of these reactions. capes.gov.br

Diels-Alder cycloaddition reactions are another powerful tool where regioselectivity is key. For instance, the reaction between a dienophile and a substituted diene can lead to different regioisomers. The electronic properties of the substituents on both the diene and dienophile significantly influence the regiochemical outcome. Electron-donating groups on one component and electron-withdrawing groups on the other can lead to highly selective transformations. nih.gov In the synthesis of complex molecules, such as bisanthraquinone antibiotics, the regioselectivity of Diels-Alder reactions involving juglone-based dienophiles was found to be dramatically reversed by the presence of a substituent on the dienophile. nih.gov This highlights the subtle yet powerful influence of substituents in controlling the formation of specific isomers.

Many biologically active 1,4-benzodioxane (B1196944) derivatives are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired biological effect, while the other may be inactive or even cause unwanted side effects. Therefore, the development of enantioselective synthetic methods is crucial.

A significant challenge in the synthesis of enantiopure 2-substituted-1,4-benzodioxanes is the potential for racemization (the formation of an equal mixture of both enantiomers) during chemical transformations. unimi.it Researchers have demonstrated that the stereochemistry at the C2 position of the 1,4-benzodioxane ring is critical for its interaction with biological targets. unimi.it

Various strategies have been employed to achieve enantioselectivity. One approach involves the use of chiral catalysts, such as chiral Lewis acids, in conjunction with photocatalysis to synthesize enantioenriched 1,4-dicarbonyl compounds, which can be precursors to chiral heterocycles. nih.gov Another strategy involves the resolution of racemic mixtures, where the desired enantiomer is separated from the undesired one. This can be achieved by forming diastereomeric salts with a chiral resolving agent or through chromatographic techniques. unimi.it The nature of the racemic starting material, whether it is a racemic compound or a conglomerate, can influence the choice of resolution strategy. unimi.it

The regioselectivity of a chemical reaction can be highly sensitive to the specific conditions under which it is carried out. Factors such as solvent, temperature, and the nature of the reagents can have a profound impact on the distribution of products.

For example, in the synthesis of 2,3-dihydro-1,4-benzoxathiine (B3001278) derivatives, which are structurally related to 1,4-benzodioxanes, the regioselectivity was found to be strongly dependent on the polarity of the reaction medium and the nature of the reagents. researchgate.net By carefully choosing the solvent and base, it was possible to selectively favor the formation of either the 2-substituted or 3-substituted product. researchgate.net

Similarly, in the synthesis of benzofuranones, the reaction conditions were optimized to maximize the yield of the desired product. nsf.gov This involved screening different Lewis acids and adjusting the reaction temperature. The data presented in the following table illustrates how changing the reaction conditions can affect the yield of the target benzofuranone.

| Entry | Catalyst | Temperature (°C) | Yield of Benzofuranone (%) |

|---|---|---|---|

| 1 | None | Room Temp | 15 |

| 2 | None | Room Temp (extended time) | 45 |

| 3 | TFA (20 mol %) | 120 | Optimal Yield |

| 4 | Boronic Acids | - | Successful, but not improved yield |

| 5 | Boron Trifluoride | - | Successful, but not improved yield |

| 6 | Other Aluminum Lewis Acids | - | Successful, but not improved yield |

This demonstrates that a systematic investigation of reaction parameters is essential for achieving optimal regioselectivity and yield in the synthesis of complex heterocyclic molecules.

Green Chemistry Principles in 1,4-Benzodioxin Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. opcw.orgresearchgate.net This involves designing reactions that are more efficient, generate less waste, and use less hazardous substances.

A key principle of green chemistry is atom economy, a concept developed by Barry Trost, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. acs.orgrsc.org Reactions with high atom economy are preferred as they generate minimal waste. acs.orgwordpress.com

Synthetic routes are being designed to maximize atom economy. For example, catalytic reactions are inherently more atom-economical than stoichiometric reactions because the catalyst is used in small amounts and is regenerated, whereas stoichiometric reagents are consumed in the reaction and contribute to the waste stream. acs.org The ideal scenario is a reaction with 100% atom economy, where all the atoms of the reactants are found in the product. acs.org

In the context of 1,4-benzodioxin synthesis, this means choosing reactions that avoid the use of protecting groups and stoichiometric reagents whenever possible. For instance, a catalytic reduction using molecular hydrogen would have a higher atom economy than a reduction using sodium borohydride (B1222165), which generates a borate (B1201080) byproduct. acs.org By focusing on atom economy, chemists can design more sustainable and environmentally friendly routes to 2-phenyl-1,4-benzodioxin and its derivatives.

Development and Application of Safer Solvents and Catalytic Processes

Traditional synthetic routes often rely on volatile and hazardous organic solvents and stoichiometric reagents. Modern approaches prioritize the use of greener alternatives, such as water or recyclable ionic liquids, and the application of catalytic processes like phase-transfer catalysis (PTC) to enhance reaction efficiency and environmental compatibility. ijirset.comejcmpr.com

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). slideshare.net This is particularly relevant for the synthesis of 1,4-benzodioxanes, which commonly involves the O-alkylation of a catechol derivative (soluble in an aqueous basic phase) with a halo-compound (soluble in an organic phase). crdeepjournal.org

A typical PTC system for synthesizing a 2-substituted-1,4-benzodioxane involves the reaction of a catechol with an appropriate electrophile in a biphasic system of an organic solvent and aqueous alkali (like KOH or NaOH). A phase-transfer catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the catecholate anion from the aqueous phase to the organic phase, where it can react with the electrophile. dalalinstitute.com For the synthesis of 1,4-Benzodioxin, 2-phenyl-, a key electrophile would be a compound like phenacyl bromide.

The advantages of PTC are numerous:

Milder Reaction Conditions: Reactions can often be run at room temperature. nih.gov

Reduced Use of Hazardous Solvents: It can eliminate the need for expensive, anhydrous, and often hazardous solvents required to dissolve both reactants. ijirset.com

Increased Yields and Purity: By minimizing side reactions, PTC often leads to higher yields and cleaner products. ijirset.comdalalinstitute.com

Cost-Effectiveness: The catalysts are used in small amounts and are relatively inexpensive. nih.gov

Commonly used phase-transfer catalysts include salts like tetrabutylammonium (B224687) bromide (TBAB) and benzyltriethylammonium chloride. ijirset.comnih.gov The efficiency of these catalysts can be seen in various alkylation reactions, where they provide excellent yields under mild conditions. nih.gov

| Catalyst System | Reactants | Solvent System | Conditions | Yield | Reference |

| Tetrabutylammonium bromide (TBAB) | N,N-dibenzyl hydantoin (B18101) + Allyl bromide | Toluene / 50% aq. KOH | Room Temp, 18 h | 96% | nih.gov |

| Triethylamine (as PTC) | Imidazole + 4-Methylbenzenesulfonyl chloride | Biphasic | Mild | High | researchgate.net |

| Quaternary Ammonium Salt | 1-Chlorooctane + Sodium Cyanide | Organic/Aqueous | Heat | Good | dalalinstitute.com |

| This table presents examples of phase-transfer catalysis efficiency in related alkylation and substitution reactions, demonstrating the general applicability of the methodology. |

Ionic Liquids (ILs)

Ionic liquids are salts with melting points below 100 °C, often existing as liquids at room temperature. They are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. researchgate.net In the context of 1,4-benzodioxin synthesis, ILs can act as both the solvent and the catalyst, simplifying the reaction setup. For instance, acidic ionic liquids can promote condensation reactions while also serving as the reaction medium. researchgate.net The use of ILs can facilitate easy separation of the product and recycling of the catalyst-solvent system, which is a significant advantage for industrial applications. researchgate.net

Microwave-Assisted and Solvent-Free Reaction Conditions

The use of microwave irradiation as an alternative energy source has revolutionized chemical synthesis. Microwave heating is characterized by its rapid and uniform heating of the reaction mixture, which can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes. nih.govarkat-usa.orgresearchgate.net

This technique is frequently combined with solvent-free conditions, further enhancing its green credentials. For solvent-free reactions, the neat reactants are mixed, sometimes with a solid support or catalyst, and irradiated. This approach minimizes waste and simplifies product purification. researchgate.netresearchgate.net

The synthesis of various heterocyclic compounds, including those with structures related to 1,4-benzodioxanes, has been shown to be highly efficient under microwave irradiation. For example, the formation of a benzodioxinoquinoxaline, which involves the crucial C-O bond formation between a catechol and a di-fluoro precursor, was achieved in just 30 minutes at 100 °C using microwave heating. nih.gov Similarly, the synthesis of 1,5-benzodiazepine derivatives under microwave irradiation was completed in minutes with high yields, whereas conventional heating required several hours and produced lower yields. researchgate.net

| Reaction | Method | Reaction Time | Yield | Reference |

| 2-(Substituted phenyl)benzimidazole Synthesis | Microwave (Solvent-Free) | 46-50 seconds | 88-89% | researchgate.net |

| Conventional Heating | 4 hours | 55-83% | researchgate.net | |

| 1,5-Benzodiazepine Synthesis | Microwave (Solvent-Free) | 3-5 minutes | 80-90% | researchgate.net |

| Conventional Heating | 5-6 hours | 60-75% | researchgate.net | |

| researchgate.netnih.govOxazine Synthesis | Microwave | 3-5 minutes | High | arkat-usa.org |

| Conventional Heating | Hours | Moderate-Good | arkat-usa.org | |

| This table compares reaction times and yields for the synthesis of related heterocyclic compounds using microwave-assisted versus conventional heating methods, highlighting the significant advantages of the former. |

The combination of microwave assistance and solvent-free conditions represents a highly efficient and environmentally benign strategy for the synthesis of 1,4-Benzodioxin, 2-phenyl-, and its derivatives, aligning with the core principles of green chemistry.

Chemical Transformations and Derivatization Strategies of the 1,4 Benzodioxin Scaffold

Functional Group Interconversions and Controlled Modifications

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the conversion of one functional group into another through processes like oxidation, reduction, or substitution. solubilityofthings.comimperial.ac.uk These transformations are crucial for altering the reactivity and properties of the 1,4-benzodioxin (B1211060) core.

Key interconversions on the 1,4-benzodioxin scaffold include modifications of substituents at various positions. For instance, a primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, while secondary alcohols are oxidized to ketones. solubilityofthings.com Conversely, carbonyl compounds like aldehydes and ketones can be reduced to their corresponding alcohols using agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com

Specific examples on the benzodioxane framework include:

Carboxylic Acid to Ketone: The (S)-1,4-benzodioxane-2-carboxylic acid can be converted into the corresponding Weinreb amide, which is then transformed into a methyl ketone. This two-step process avoids the harsh conditions that could lead to racemization. unimi.it

Ester to Aldehyde: The selective reduction of an ester to an aldehyde can be achieved using one equivalent of diisobutylaluminium hydride (DIBAL-H) at low temperatures. imperial.ac.uk

Amide Formation: Carboxylic acid derivatives of the benzodioxane scaffold can be converted to a wide range of amides by first forming an acid chloride, which then reacts with various primary and secondary amines. scirp.org

Sulfide (B99878) to Sulfoxide/Sulfone: A sulfide group attached to the benzodioxane ring can be selectively oxidized. Reaction with 30% hydrogen peroxide (H₂O₂) in the presence of tellurium dioxide (TeO₂) yields the sulfoxide, while reaction with excess 30% H₂O₂ alone produces the sulfone. scirp.org

Ester Hydrolysis: Methyl esters on the benzodioxane ring can be hydrolyzed to the corresponding carboxylic acids using lithium hydroxide. nih.gov

Table 1: Examples of Functional Group Interconversions on the 1,4-Benzodioxin Scaffold

| Starting Functional Group | Product Functional Group | Reagents/Conditions | Reference |

|---|---|---|---|

| Carboxylic Acid | Weinreb Amide | CDI, N,O-dimethylhydroxylamine hydrochloride | unimi.it |

| Weinreb Amide | Methyl Ketone | MeMgCl, THF | unimi.it |

| Sulfide | Sulfoxide | 30% H₂O₂/TeO₂ | scirp.org |

| Sulfide | Sulfone | 30% H₂O₂ | scirp.org |

| Methyl Ester | Carboxylic Acid | Lithium hydroxide, THF/H₂O | nih.gov |

| Carboxylic Acid | Acid Chloride | Thionyl chloride | scirp.org |

| Acid Chloride | Amide | Primary or secondary amine | scirp.org |

Construction of Complex Polycyclic and Fused-Ring Systems

Fused-ring systems are chemical structures where two or more rings share two atoms and one bond (ortho-fused) or more than two atoms (ortho- and peri-fused). qmul.ac.uk The construction of such systems starting from a 1,4-benzodioxin scaffold significantly increases molecular complexity and rigidity, which can be desirable for specific applications. Fused rings typically adopt the most stable conformations, such as the chair conformation for six-membered rings. libretexts.org

Strategies to build fused rings onto the 1,4-benzodioxin framework often involve intramolecular reactions of appropriately substituted derivatives.

Knoevenagel Condensation: A Knoevenagel condensation reaction can be employed to synthesize fused systems. For example, the reaction between a benzodioxane derivative containing an active methylene (B1212753) group and a benzaldehyde (B42025) can lead to the formation of a new ring, although yields may be low if the methylene protons are not sufficiently acidic. nih.gov

Reductive Cyclization: Reductive cyclization of nitro-ester derivatives using reagents like iron in acetic acid can afford cyclic amides, effectively fusing a new ring onto the aromatic portion of the benzodioxin scaffold. nih.gov

Ring-Closing Metathesis: While typically used to form the benzodioxin ring itself, ring-closing metathesis (RCM) is a powerful tool for creating various ring sizes and could be adapted for constructing larger polycyclic systems incorporating the benzodioxin moiety. researchgate.net

Oxidative Ring Contraction: In some heterocyclic systems, oxidative conditions can induce a ring contraction. For instance, treating a 4H-1,2,6-thiadiazin-4-one with meta-chloroperoxybenzoic acid (m-CPBA) results in a ring contraction to a 1,2,5-thiadiazol-3(2H)-one 1,1-dioxide. mdpi.com Such strategies could potentially be explored for modifying the dioxin ring of the benzodioxin system.

An example of a related fused system is 2,4-diketo-1,3-benzodioxane, which can be synthesized from the reaction of disodium (B8443419) salicylate (B1505791) with phosgene. tsijournals.com This highlights how the principles of ring fusion can be applied to create complex structures based on benzene-fused dioxanes.

Introduction of Diverse Substituents and Scaffold Functionalization

The functionalization of the 1,4-benzodioxin scaffold through the introduction of various substituents is a key strategy for modulating its chemical and biological properties. mdpi.com Substituents can be introduced onto either the benzene (B151609) ring or the dioxin ring of the scaffold.

Substitution on the Benzene Ring: Standard electrophilic aromatic substitution reactions can be used to introduce a range of functional groups onto the aromatic part of the benzodioxin molecule.

Halogenation: Bromination can be achieved to introduce bromine atoms at the C5 or C8 positions. mdpi.com

Nitration and Amination: The introduction of nitro groups, which can subsequently be reduced to amino groups, allows for a wide array of further derivatizations, such as sulfonamide formation. nih.govscielo.br

Chalcone (B49325) Synthesis: The Claisen-Schmidt condensation of a 2,3-dihydrobenzo[b] scielo.brnih.govdioxin-6-carbaldehyde with various substituted acetophenones yields chalcone derivatives. nih.gov This reaction attaches a propenone linker to the benzodioxane ring, which can then be further modified.

Substitution on the Dioxin Ring: Modifying the dioxin portion, especially at the C2 position, is crucial for many applications.

Alkylation: Starting from 2,3-dihydro-1,4-benzodioxin-6-amine, a sulfonamide can be formed and subsequently N-alkylated using various bromo-N-phenylacetamides in the presence of a base like lithium hydride. scielo.br

Side-chain Elaboration: Complex side chains can be built at the C2 position. For example, a multi-step synthesis starting from D-mannitol can introduce a (1-benzyloxy-hex-5-enyl) group at C2. mdpi.com

Table 2: Examples of Substituents Introduced onto the 1,4-Benzodioxin Scaffold

| Position of Substitution | Substituent | Synthetic Method | Reference |

|---|---|---|---|

| 6-position | (E)-3-(Aryl)-1-oxoprop-2-en-1-yl (Chalcone) | Claisen-Schmidt condensation | nih.gov |

| Benzene ring | Nitro group | Nitration | nih.gov |

| Benzene ring | Amino group | Reduction of nitro group | nih.gov |

| 6-position | Sulfonamide | Reaction of amine with sulfonyl chloride | scielo.br |

| 8-position | Alkoxy group | Williamson ether synthesis | scirp.org |

| 2-position | (1-Benzyloxy-hex-5-enyl) | Multi-step synthesis from D-mannitol | mdpi.com |

Strategies for Derivatization and Scaffold Elaboration

Derivatization and scaffold elaboration refer to the process of building upon the existing 1,4-benzodioxin framework to create more complex molecules. This often involves multi-step synthetic sequences that introduce new functionalities and chiral centers.

A key strategy involves using the inherent functionality of the scaffold as a handle for further reactions. For example, the carboxylic acid group at the C2 position is a common starting point for elaboration. It can be converted into amides by reaction with a diverse range of amines, significantly expanding the chemical diversity of the resulting compounds. scirp.orgnih.gov

A notable example of scaffold elaboration is the synthesis of 2S-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. mdpi.com This multi-step synthesis begins with the oxidative cleavage of D-mannitol diacetonide. The resulting aldehyde undergoes a Grignard reaction, followed by benzylation, hydrolysis, and mesylation. The final step is a cyclization reaction with catechol to form the 1,4-benzodioxin ring with the elaborated side chain at the C2 position. This approach introduces a new chiral center and a flexible, functionalized linker to the scaffold. mdpi.com

Another important derivatization strategy is used in analytical chemistry for the separation of enantiomers. Racemic mixtures of benzodioxane derivatives can be derivatized with a chiral reagent, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), to form diastereomers. These diastereomers can then be separated using standard chromatographic techniques like HPLC. researchgate.net This indirect method is crucial for the quality control of enantiomerically pure compounds. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Benzodioxin, 2 Phenyl and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignments (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-phenyl-1,4-benzodioxin and its analogues. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to obtain a complete assignment of proton (¹H) and carbon (¹³C) signals.

1D NMR Spectroscopy:

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For instance, in 1,4-benzodioxane (B1196944) derivatives, the protons on the dioxan ring exhibit characteristic chemical shifts and coupling constants that help determine their axial or equatorial positions. researchgate.net The aromatic protons of the benzodioxin and phenyl moieties typically appear in distinct regions of the spectrum, with their splitting patterns revealing their substitution patterns.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms and their electronic environments. The chemical shifts of the carbons in the aromatic rings and the dioxan portion of the molecule are diagnostic. For example, the carbons bonded to oxygen in the dioxan ring resonate at characteristic downfield shifts. rsc.orgrsc.org

2D NMR Spectroscopy: To resolve ambiguities and establish connectivity, a variety of 2D NMR techniques are utilized:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). sdsu.eduyoutube.com It is invaluable for tracing out the spin systems within the molecule, such as the protons on the dioxan ring and those on the phenyl and benzodioxin aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.netcolumbia.edunih.gov This allows for the unambiguous assignment of a proton signal to its attached carbon, which is a critical step in the structural determination process.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). sdsu.eduyoutube.comresearchgate.netcolumbia.edunih.gov This technique is particularly powerful for establishing the connectivity between different fragments of the molecule, for instance, linking the phenyl group to the dioxan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled. This is crucial for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the dioxan ring. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 2-phenyl-1,4-benzodioxin Analogues. This table is a representative example and actual values can vary based on the specific analogue and solvent used.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| Dioxan Ring | |||

| H-2 | ~4.5-5.0 | ~70-80 | COSY with H-3; HSQC with C-2; HMBC to C-8a, C-1' |

| H-3 | ~4.2-4.6 | ~65-70 | COSY with H-2; HSQC with C-3; HMBC to C-4a |

| Benzodioxin Ring | |||

| H-5/H-8 | ~6.8-7.0 | ~115-120 | COSY with adjacent aromatic protons; HSQC with C-5/C-8; HMBC to other aromatic carbons |

| H-6/H-7 | ~6.8-7.0 | ~120-125 | COSY with adjacent aromatic protons; HSQC with C-6/C-7; HMBC to other aromatic carbons |

| Phenyl Ring | |||

| H-2'/H-6' | ~7.3-7.5 | ~125-130 | COSY with adjacent phenyl protons; HSQC with C-2'/C-6'; HMBC to C-2, C-1' |

| H-3'/H-5' | ~7.2-7.4 | ~128-130 | COSY with adjacent phenyl protons; HSQC with C-3'/H-5'; HMBC to C-1' |

| H-4' | ~7.2-7.4 | ~128-130 | COSY with adjacent phenyl protons; HSQC with C-4'; HMBC to C-2'/C-6' |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., HRFABMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), provides highly accurate mass measurements. rsc.orgscirp.org This allows for the determination of the molecular formula of 2-phenyl-1,4-benzodioxin and its analogues with a high degree of confidence.

The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule. libretexts.orgchemguide.co.uk The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and structural motifs. whitman.edu For aromatic compounds like 2-phenyl-1,4-benzodioxin, the molecular ion peak is often prominent due to the stability of the aromatic system. whitman.edu Common fragmentation pathways for related structures can involve the cleavage of the ether linkages in the dioxan ring or the loss of substituents from the aromatic rings. nih.gov For example, in substituted 3-phenylpropenoates, a characteristic fragmentation involves the formation of a benzopyrylium ion. nih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data and Common Fragmentation Patterns for 2-phenyl-1,4-benzodioxin.

| Ion | Calculated m/z | Observed m/z (example) | Interpretation |

|---|---|---|---|

| [M]⁺ | C₁₄H₁₂O₂ | Value to be determined experimentally | Molecular Ion |

| [M - C₆H₅]⁺ | C₈H₇O₂ | Value to be determined experimentally | Loss of the phenyl group |

| [M - C₂H₄O]⁺ | C₁₂H₈O | Value to be determined experimentally | Loss of an ethylene (B1197577) oxide fragment from the dioxan ring |

| [C₆H₅]⁺ | C₆H₅ | 77.0391 | Phenyl cation |

Vibrational Spectroscopy: In-depth Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for qualitative analysis. For 1,4-benzodioxane derivatives, key IR absorptions include:

C-O-C stretching: The asymmetric and symmetric stretching vibrations of the ether linkages in the dioxan ring typically appear in the region of 1250-1000 cm⁻¹.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl and benzodioxin rings are observed in the 1600-1450 cm⁻¹ region. libretexts.org

Aromatic C-H stretching: These vibrations occur above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: The C-H bonds of the dioxan ring show stretching vibrations in the 3000-2850 cm⁻¹ range. libretexts.org

Aromatic C-H bending: Out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For 2-phenyl-1,4-benzodioxin, Raman spectroscopy can provide valuable information about the vibrations of the carbon skeleton and the phenyl ring. libretexts.org It is particularly useful for studying the low-frequency modes that correspond to the collective motions of the molecule as a whole. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for 2-phenyl-1,4-benzodioxin.

| Vibrational Mode | **Expected IR Frequency (cm⁻¹) ** | **Expected Raman Frequency (cm⁻¹) ** |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 libretexts.org | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 libretexts.org | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 libretexts.org | 1600-1450 |

| C-H Bend (Scissoring) | 1470-1450 libretexts.org | 1470-1450 |

| C-O-C Asymmetric Stretch | ~1250 | Weak |

| C-O-C Symmetric Stretch | ~1050 | Strong |

| Aromatic C-H Out-of-Plane Bend | 900-675 | 900-675 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD)

Electronic spectroscopy provides insights into the electronic transitions within a molecule, which are influenced by its structure and conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λ_max) are characteristic of the chromophores present in the molecule. For 2-phenyl-1,4-benzodioxin, the aromatic rings constitute the primary chromophores. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the benzene (B151609) and phenyl rings. msu.edu The position and intensity of these absorptions can be influenced by the substitution pattern on the aromatic rings and the conformation of the molecule. libretexts.org

Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. If a 2-phenyl-1,4-benzodioxin analogue is chiral, either due to the presence of stereocenters or due to atropisomerism, it will exhibit a CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum can be used to determine the absolute configuration and conformational preferences of the molecule.

Rotationally resolved electronic spectroscopy is a high-resolution technique that can provide very precise information about the geometry of a molecule in both its ground and electronically excited states. By analyzing the fine structure of the rotational transitions that accompany an electronic transition, it is possible to determine the rotational constants of the molecule. hhu.denih.gov These constants are directly related to the moments of inertia, and thus to the precise bond lengths and angles. This technique has been used to study the conformation of 1,4-benzodioxan, revealing that it adopts a twisted C₂ symmetric conformation. hhu.denih.govresearchgate.net Such studies on 2-phenyl-1,4-benzodioxin would provide definitive information about the orientation of the phenyl group relative to the benzodioxin moiety and the puckering of the dioxan ring.

Table 4: Expected Electronic Spectroscopy Data for 2-phenyl-1,4-benzodioxin.

| Technique | Expected λ_max (nm) | Transition Type | Information Gained |

|---|---|---|---|

| UV-Vis | ~270-280 | π → π* (Benzene Ring) | Presence of aromatic chromophores |

| UV-Vis | ~220-230 | π → π* (Phenyl Ring) | Presence of aromatic chromophores |

| CD | Dependent on chirality | n → π, π → π | Absolute configuration, conformation |

| Rotationally Resolved Electronic Spectroscopy | Dependent on specific vibronic band | Electronic-Vibronic-Rotational | Precise molecular geometry, conformation |

X-ray Diffraction for Solid-State Structural Confirmation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of the compound, a pattern of reflections is obtained that can be used to calculate the electron density distribution within the crystal. This electron density map reveals the precise positions of all the atoms in the molecule, providing unambiguous information about bond lengths, bond angles, and torsion angles. nih.govmdpi.comresearchgate.net

Table 5: Illustrative X-ray Crystallographic Data for a Hypothetical 2-phenyl-1,4-benzodioxin Crystal. This table is for illustrative purposes only.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| β (°) | Value to be determined |

| Volume (ų) | Value to be determined |

| Z | 4 |

| Bond Length (C-O) (Å) | ~1.37 - 1.43 |

| Bond Angle (O-C-C) (°) | ~109 - 112 |

| Torsion Angle (O-C-C-O) (°) | Value reveals ring puckering |

Theoretical and Computational Chemistry Studies on 1,4 Benzodioxin, 2 Phenyl

Quantum Chemical Investigations

Quantum chemical methods are instrumental in elucidating the fundamental electronic and geometric characteristics of 2-phenyl-1,4-benzodioxin.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular structure and electronic properties of chemical compounds. DFT calculations, particularly using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G* to 6-311++G**), have been employed to optimize the geometry of molecules, providing insights into bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These calculations are crucial for understanding the three-dimensional arrangement of atoms in molecules like 2-phenyl-1,4-benzodioxin.

The electronic properties of a molecule are described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comscirp.orgnih.gov A smaller energy gap suggests higher reactivity, as it is easier for the molecule to be excited. nih.gov DFT calculations are frequently used to determine the energies of these orbitals and the resulting energy gap, which helps in understanding the charge transfer interactions within the molecule. scirp.org

The distribution of HOMO and LUMO across the molecule indicates the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO), respectively. This information is vital for predicting the sites of electrophilic and nucleophilic attack. ajchem-a.com

Table 1: Representative DFT-Calculated Electronic Properties

| Property | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |

Note: Specific energy values for 2-phenyl-1,4-benzodioxin would require dedicated DFT calculations which are beyond the scope of this generalized summary.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for determining molecular structures and properties from first principles, without empirical parameters. researchgate.net These methods are valuable for obtaining precise geometric parameters and for studying the conformational landscape of molecules. researchgate.net

The study of excited state properties is crucial for understanding a molecule's photochemical behavior. nih.gov Time-dependent density functional theory (TD-DFT) is a common approach to calculate electronic transition energies and oscillator strengths, which correspond to the absorption spectra of a molecule. researchgate.net Understanding the nature of excited states is essential for predicting fluorescence and other photophysical phenomena. nih.govnih.gov For complex systems, these calculations can reveal processes such as excited-state intramolecular proton transfer (ESIPT). nih.gov

Molecular Modeling and Simulation for Conformational Analysis

The flexibility of the 1,4-dioxane ring and the rotation of the phenyl substituent in 2-phenyl-1,4-benzodioxin lead to various possible conformations. Molecular modeling techniques, including molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface and identify stable conformers. researchgate.netmdpi.comnih.gov

Conformational analysis helps in understanding how the spatial arrangement of atoms affects the molecule's properties and interactions. nih.govmdpi.com For substituted 1,4-benzodioxane (B1196944) derivatives, computational modeling can predict the preferred conformations, which can then be correlated with experimental data from techniques like NMR spectroscopy. mdpi.com The dihedral angles between different parts of the molecule are critical parameters determined through these studies. mdpi.com

Mechanistic Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states. nih.gov Transition state theory (TST) is a fundamental concept used to understand reaction rates. wikipedia.orgbritannica.com The transition state represents the highest energy point along the reaction coordinate and is a key factor in determining the activation energy of a reaction. britannica.comyoutube.com

For reactions involving 1,4-benzodioxin (B1211060) derivatives, computational studies can elucidate the step-by-step mechanism, including identifying whether a reaction proceeds through a concerted or stepwise pathway. researchgate.net These studies provide valuable insights into the feasibility of different reaction pathways and the factors that influence reaction outcomes. nih.gov

Table 2: Key Concepts in Reaction Pathway Elucidation

| Concept | Description |

| Potential Energy Surface (PES) | A multidimensional surface that describes the energy of a molecule as a function of its geometry. nih.gov |

| Reactants and Products | The starting materials and final compounds of a chemical reaction. |

| Intermediates | Transient species that are formed and consumed during a multi-step reaction. nih.gov |

| Transition State (TS) | The configuration of maximum potential energy along the reaction path, also known as the activated complex. britannica.com |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur, corresponding to the energy difference between the reactants and the transition state. youtube.com |

Analysis of Molecular Electrostatic Potential (MEP) and Noncovalent Interactions

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding and predicting the reactive behavior of a molecule. mdpi.comnih.gov It is a color-coded map of the electron density on the surface of a molecule, which reveals the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.govnih.gov

The MEP surface is used to identify sites for electrophilic and nucleophilic attack. ajchem-a.comnih.gov Electron-rich regions are susceptible to attack by electrophiles, while electron-poor regions are targets for nucleophiles. This analysis is crucial for predicting how a molecule will interact with other chemical species, including in biological systems. nih.govresearchgate.net

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in determining the structure and function of molecules in the solid state and in solution. rsc.orgnih.govmdpi.com Computational methods, including DFT and Atoms in Molecules (AIM) theory, are used to characterize and quantify these weak interactions. mdpi.comresearchgate.net Understanding the nature and strength of noncovalent interactions is essential for predicting crystal packing, molecular recognition, and the formation of supramolecular assemblies. mdpi.commdpi.com

Research Directions and Emerging Areas for the 1,4 Benzodioxin Scaffold

Exploration as a Versatile Building Block in Complex Organic Synthesis

The 2-phenyl-1,4-benzodioxin moiety is a valuable building block in organic synthesis, primarily due to the reactivity of its core structure, which allows for various modifications. Metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of 2-phenyl-1,4-benzodioxin itself. A high-yield synthesis involves the palladium(0)-catalyzed coupling of 2-bromo-1,4-benzodioxin with phenylboronic acid. thieme-connect.de This approach highlights the utility of the benzodioxin system in modern synthetic methodologies.

Furthermore, the 1,4-benzodioxin (B1211060) ring can be strategically modified. For instance, 1,4-benzodioxins with an electron-withdrawing group at the 2-position can undergo Friedel–Crafts acylation on the benzene (B151609) ring. thieme-connect.de The scaffold also serves as a precursor for more complex heterocyclic systems. The reaction of 2-hydroxy-2,3-dihydro-2-phenyl-1,4-benzodioxin with phenacyl bromide, for example, leads to the formation of 1,5-benzodioxepines, demonstrating its role as a key intermediate in ring-expansion and transformation reactions. researchgate.net Additionally, derivatives like 3-formyl-2-phenyl-1,4-benzodioxin undergo recyclization upon hydration, indicating the scaffold's potential for constructing diverse chemical architectures. researchgate.net

These reactions underscore the versatility of 2-phenyl-1,4-benzodioxin as a foundational element for generating molecular complexity.

Table 1: Synthesis of 2-Phenyl-1,4-benzodioxin via Suzuki Coupling thieme-connect.de

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 2-Bromo-1,4-benzodioxin | Phenylboronic acid | Pd(PPh₃)₄ | 2 M Na₂CO₃ | Toluene/Ethanol | 2-Phenyl-1,4-benzodioxin |

Advanced Materials Science Applications (e.g., as Monomeric Units for Polymers)

The 1,4-benzodioxin framework is an emerging candidate for the development of advanced materials, particularly as a monomeric unit for high-performance polymers. While direct polymerization of 2-phenyl-1,4-benzodioxin is not extensively documented, related structures are being explored for creating Polymers of Intrinsic Microporosity (PIMs). researchgate.net Monomers containing rigid, nonlinear structures, such as those derived from catechol units, can introduce sites of contortion into a polymer chain, preventing efficient packing and thus creating microporosity. researchgate.net The rigid structure of the 2-phenyl-1,4-benzodioxin unit makes it a promising candidate for incorporation into such polymer backbones to enhance thermal stability and introduce specific optoelectronic properties.

The broader field of materials science has seen the application of various heterocyclic compounds in creating materials like supramolecular liquid crystals and high-energy density materials. researchgate.net By analogy, functionalized 1,4-benzodioxins could be designed as monomers for specialty polymers with tailored refractive indices, dielectric constants, or gas permeability, opening avenues for new applications in membranes, sensors, and electronic devices.

Strategies for Derivatization in Chemical Probe Development

The derivatization of the 1,4-benzodioxin scaffold is a key strategy for developing chemical probes for biological and materials science applications. The core structure provides multiple sites for functionalization, allowing for the fine-tuning of properties such as solubility, binding affinity, and fluorescent signaling. Patent literature indicates that "substituted or unsubstituted 1,4-benzodioxin-6-yl" moieties are considered for inclusion in supramolecular polymer assemblies intended for therapeutic and diagnostic purposes. google.com

A concrete example of such derivatization is the synthesis and crystallographic characterization of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluoro-benzenesulfonamide. abdn.ac.uk This molecule demonstrates how the benzodioxin scaffold can be appended with sulfonamide groups, which are common pharmacophores, to create compounds for biological screening. The introduction of different substituents on either the benzodioxin ring system or the appended phenyl group can systematically alter the molecule's properties, making it a versatile platform for creating libraries of compounds for use as chemical probes to investigate biological pathways or as sensors for specific analytes.

Table 2: Potential Sites for Derivatization on the 2-Phenyl-1,4-benzodioxin Scaffold

| Region | Position(s) | Potential Modifications |

| Benzene Ring | 6, 7 | Electrophilic Aromatic Substitution (Nitration, Halogenation, Acylation) |

| Dioxin Ring | 3 | Functionalization (e.g., formylation) researchgate.net |

| Phenyl Group | ortho, meta, para | Substitution to modulate electronic and steric properties |

Investigation of Supramolecular Assemblies Involving 1,4-Benzodioxin Frameworks

The 1,4-benzodioxin framework is increasingly recognized for its role in constructing ordered supramolecular assemblies. Its planar, rigid structure and potential for non-covalent interactions make it an attractive component for crystal engineering and supramolecular chemistry. grafiati.com Research has shown that derivatives of the 1,4-benzodioxin scaffold are incorporated into complex supramolecular networks. scribd.com For instance, the benzyl[2,3-dihydro-1,4-benzodioxin-6-yl)methyl] moiety has been observed as part of larger metallo-supramolecular structures. scribd.com

The crystal structures of various clozapinium salts and other derivatives containing the dihydro-1,4-benzodioxin moiety reveal diverse supramolecular assemblies built through hydrogen bonding and other non-covalent interactions, forming one-, two-, and three-dimensional networks. abdn.ac.uk Furthermore, the inclusion of the 1,4-benzodioxin-6-yl group in patents for supramolecular polymer therapeutics suggests its utility in designing large, self-assembling systems. google.com These findings highlight the potential of the 1,4-benzodioxin framework as a "tecton" or building block in supramolecular chemistry, with applications ranging from the design of porous materials (metal-organic frameworks) to the creation of functional biomaterials.

Q & A

Q. What are the most reliable synthetic routes for preparing 1,4-benzodioxin derivatives, and how do their efficiencies compare?

The inverse electron-demand hetero-Diels–Alder (IEDDA) reaction between ortho-quinones and enamines, mediated by hypervalent iodine reagents, is a robust method for constructing the 1,4-benzodioxin core under mild conditions . Alternative approaches include cyclization of o-mercaptophenol with α-halo Michael acceptors or ethylene oxide derivatives . Efficiency depends on regioselectivity and byproduct formation; IEDDA avoids the need for bio-inspired pathways, which often require harsh conditions and yield mixed isomers .

Q. Which spectroscopic and computational methods are critical for characterizing 1,4-benzodioxin derivatives?

Key techniques include:

- NMR : Assigning proton environments (e.g., dihydro vs. fully aromatic systems) and verifying substitution patterns.

- X-ray crystallography : Resolving stereochemistry and confirming regioselectivity in derivatives .

- DFT calculations : Validating thermodynamic properties (e.g., enthalpy of vaporization) and electronic structures .

- Mass spectrometry : Identifying molecular ions and fragmentation patterns to confirm purity .

Q. How can researchers address discrepancies in thermodynamic data for 1,4-benzodioxin derivatives?

Conflicting values (e.g., ΔvapH° = 50.42 kJ/mol vs. 67.4 kJ/mol for 2,3-dihydro-1,4-benzodioxin) arise from measurement methods: static calorimetry (ALS) vs. vapor pressure techniques (AC). To resolve discrepancies, cross-validate using multiple methods (e.g., DSC, gas-phase chromatography) and reference standardized datasets like NIST Chemistry WebBook .

Q. What safety protocols are essential when handling 1,4-benzodioxin derivatives in the lab?

While many derivatives are not classified as hazardous, standard precautions include:

Q. How do substituents influence the reactivity of the 1,4-benzodioxin core in substitution reactions?

Electron-donating groups (e.g., methoxy) enhance nucleophilic aromatic substitution at the 6-position, while electron-withdrawing groups (e.g., nitro) favor electrophilic attacks. Steric effects from bulky substituents (e.g., phenyl) can redirect reactivity to less hindered sites .

Advanced Research Questions

Q. What strategies improve regioselectivity in the synthesis of 1,4-benzodioxin analogs?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in IEDDA reactions, favoring ortho-substitution .

- Catalysts : Lewis acids (e.g., BF₃) can direct electrophilic addition in cyclization reactions .

- Substituent pre-functionalization : Pre-installing directing groups (e.g., bromine) enables post-synthetic modifications via cross-coupling .

Q. How can computational modeling predict the bioactivity of 1,4-benzodioxin-based compounds?

- Docking studies : Simulate interactions with target receptors (e.g., 5-HT1A or GABAₐ) to identify pharmacophores .

- QSAR models : Correlate electronic parameters (e.g., Hammett constants) with antibacterial or anxiolytic activity .

- ADMET profiling : Predict metabolic stability and toxicity using tools like SwissADME .

Q. What experimental designs resolve contradictions in the biological activity of 1,4-benzodioxin derivatives?

- Dose-response assays : Test compounds across a concentration gradient to distinguish true activity from solvent artifacts .

- Isomer separation : Use chiral HPLC to isolate enantiomers, as bioactivity often varies between R and S configurations .

- Control experiments : Include structurally related inactive analogs to confirm target specificity .

Q. How do reaction conditions affect the thermodynamic stability of 1,4-benzodioxin intermediates?

- Temperature : Higher temperatures (e.g., >100°C) favor ring-opening in dihydro derivatives, complicating isolation .

- Pressure : Reduced pressure lowers boiling points, minimizing thermal degradation during distillation .

- Catalyst loading : Excess hypervalent iodine reagents in IEDDA can overoxidize intermediates, reducing yields .

Q. What advanced techniques validate the environmental persistence of 1,4-benzodioxin derivatives?

- Photodegradation studies : Expose compounds to UV light and monitor breakdown products via LC-MS .

- Biodegradation assays : Use soil or microbial consortia to assess half-lives under aerobic/anaerobic conditions .

- Leaching tests : Evaluate mobility in water-saturated soils using column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.